molecular formula C49H51F9N10O14 B12397284 BSJ-03-204 (triTFA)

BSJ-03-204 (triTFA)

Cat. No.: B12397284
M. Wt: 1175.0 g/mol
InChI Key: AJSWDNQCJLCHNW-UHFFFAOYSA-N
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Description

BSJ-03-204 (triTFA) is a compound that belongs to the class of PROteolysis TArgeting Chimeras (PROTACs). It is a potent and selective degrader of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle. This compound is based on Palbociclib and is designed to target and degrade CDK4/6, thereby inhibiting cell proliferation and inducing cell cycle arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions

BSJ-03-204 (triTFA) is synthesized by connecting ligands for Cereblon and CDK. The synthesis involves multiple steps, including the preparation of the ligands and their subsequent conjugation to form the PROTAC molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of BSJ-03-204 (triTFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

BSJ-03-204 (triTFA) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various derivatives of BSJ-03-204 (triTFA) with modified functional groups. These derivatives can have different biological activities and properties .

Scientific Research Applications

BSJ-03-204 (triTFA) has a wide range of scientific research applications, including:

Mechanism of Action

BSJ-03-204 (triTFA) exerts its effects by targeting and degrading CDK4/6. The compound binds to CDK4/6 and recruits the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK4/6. This degradation results in the inhibition of cell cycle progression and induction of cell cycle arrest .

Comparison with Similar Compounds

BSJ-03-204 (triTFA) is unique compared to other similar compounds due to its high selectivity and potency in degrading CDK4/6. Similar compounds include:

BSJ-03-204 (triTFA) stands out due to its PROTAC-based mechanism, which leads to the degradation of CDK4/6 rather than mere inhibition .

Properties

Molecular Formula

C49H51F9N10O14

Molecular Weight

1175.0 g/mol

IUPAC Name

N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H48N10O8.3C2HF3O2/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57;3*3-2(4,5)1(6)7/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49);3*(H,6,7)

InChI Key

AJSWDNQCJLCHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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